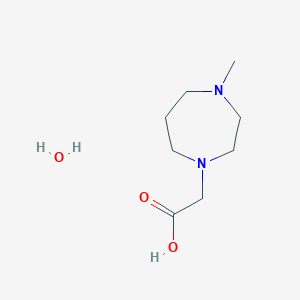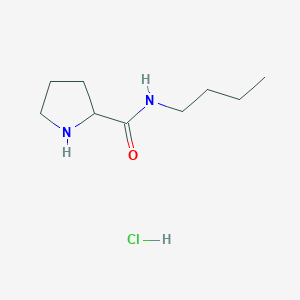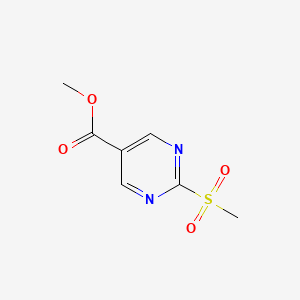![molecular formula C7H4BrClN2 B1464838 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine CAS No. 1190317-85-1](/img/structure/B1464838.png)
3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine
Übersicht
Beschreibung
“3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine” is a heterocyclic compound that contains a pyrrolopyridine ring system. It has a molecular formula of C7H4BrClN2 and a molecular weight of 231.477 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with bromine and chlorine substituents . The exact mass is 229.924637 .Physical and Chemical Properties Analysis
“this compound” has a density of 1.9±0.1 g/cm3, a boiling point of 359.3±37.0 °C at 760 mmHg, and a flash point of 171.1±26.5 °C . The melting point is not available .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Palladium-Catalyzed Reactions
3-Bromo- and 3-iodo-cinnolines, which are structurally similar to 3-Bromo-6-chloro-1h-pyrrolo[3,2-b]pyridine, have been utilized in palladium-catalyzed reactions to produce various derivatives, indicating potential applications in organic synthesis (Ames & Bull, 1982).
Intermediate in Pesticide Synthesis
As an intermediate in the synthesis of chlor-antraniliprole, a new insecticide, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the compound's utility in developing agricultural chemicals (Niu Wen-bo, 2011).
Halogenation Reactions
The direct halogenation of thieno[2,3-b]pyridine, which is similar to this compound, highlights its potential role in creating various halogenated derivatives, useful in pharmaceutical and material sciences (Klemm et al., 1974).
Synthesis of Polyheterocyclic Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a compound similar to this compound, has been used to create new polyheterocyclic ring systems, indicating potential for developing complex organic molecules (Abdel‐Latif et al., 2019).
Biological and Pharmacological Research
Synthesis of Natural Alkaloids
The selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine, structurally related to this compound, has been used in the synthesis of natural alkaloids like variolin B and deoxyvariolin B, suggesting its utility in medicinal chemistry (Baeza et al., 2010).
Derivatives with Antimicrobial Activity
Derivatives of this compound have shown potential in the creation of antimicrobial agents, demonstrating its relevance in the development of new antibiotics and antifungal compounds (Al-Haiza et al., 2003).
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNBZQBBFVMANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265880 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-85-1 | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)



![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)





